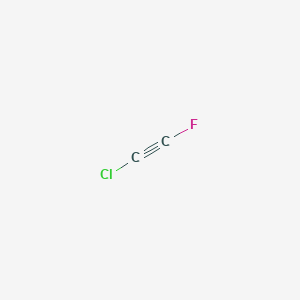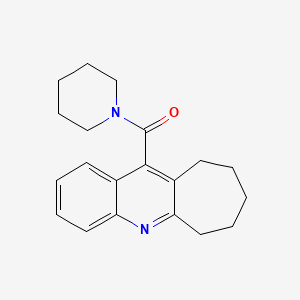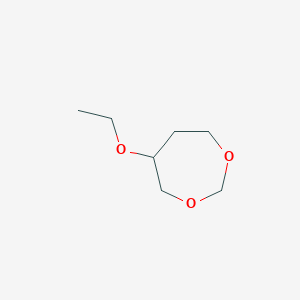
1,3-Dioxepane, 5-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane, 5-ethoxy-: is a heterocyclic organic compound with the molecular formula C7H14O3 . It is a derivative of 1,3-dioxepane, where an ethoxy group is attached to the fifth carbon atom. This compound is part of the larger family of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 5-ethoxy- can be synthesized through a variety of methods. One common approach involves the reaction of diols with primary alcohols in the presence of a catalyst such as FeCl3–NaNO2/O2 under mercury lamp irradiation . This method is efficient and yields high purity products.
Industrial Production Methods: In industrial settings, the production of 1,3-dioxepane, 5-ethoxy- often involves polymerization-induced self-assembly . This method allows for the creation of degradable polymeric nanomaterials with high solid content and multiple morphologies . The process typically involves the RAFT dispersion polymerization of styrene and 5,6-benzo-2-methylene-1,3-dioxepane.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxepane, 5-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 1,3-dioxepane, 5-ethoxy- into simpler alcohols or other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include FeCl3 and NaNO2 in the presence of O2.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Products include 2-(2-hydroxyethyl)-1,3-dioxepane.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane, 5-ethoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dioxepane, 5-ethoxy- involves its ability to undergo ring-opening polymerization . This process is facilitated by the presence of oxygen in the ring, which promotes the formation of stable carbon-oxygen double bonds . The compound can also participate in photocatalytic reactions where it forms cyclic acetals through the action of FeCl3–NaNO2/O2 under light irradiation .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Another cyclic acetal with similar stability and reactivity.
1,3-Dioxolane: A smaller ring structure that shares some chemical properties with 1,3-dioxepane.
Uniqueness: 1,3-Dioxepane, 5-ethoxy- is unique due to its ethoxy group , which provides additional reactivity and versatility in chemical reactions. Its ability to form degradable polymeric nanomaterials also sets it apart from other cyclic acetals .
Eigenschaften
CAS-Nummer |
37003-66-0 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
5-ethoxy-1,3-dioxepane |
InChI |
InChI=1S/C7H14O3/c1-2-10-7-3-4-8-6-9-5-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
QHTGMSSCTYBRSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCOCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
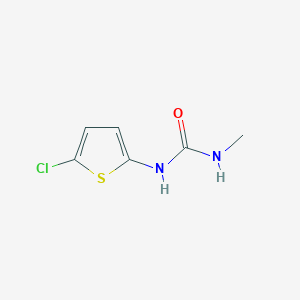
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
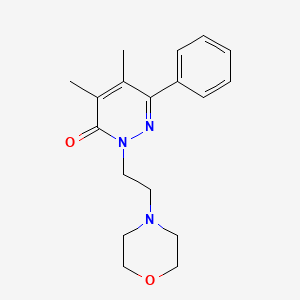
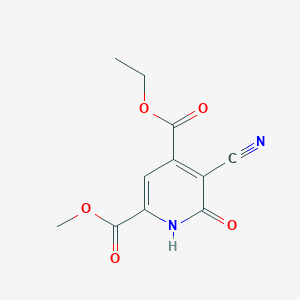
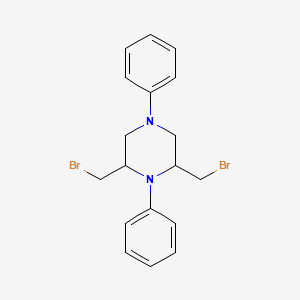
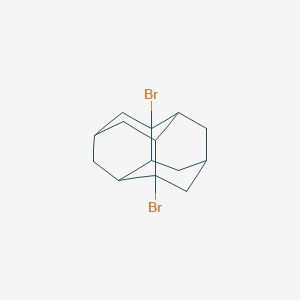

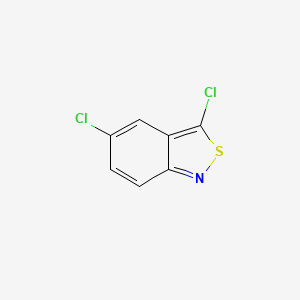
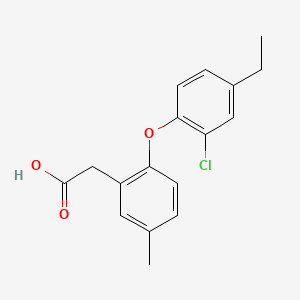
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
